molecular formula C24H20ClF2N7O B12464264 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

Cat. No.: B12464264
M. Wt: 495.9 g/mol
InChI Key: WINNVBHVLTXLRK-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with 4-nitrophenyl hydrazine in the presence of concentrated sulfuric acid, followed by further reactions to introduce the triazinyl and alaninamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of oxidative stress, modulation of inflammatory pathways, and interference with cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinyl derivatives and aromatic amides, such as:

Uniqueness

What sets N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide apart is its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C24H20ClF2N7O

Molecular Weight

495.9 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C24H20ClF2N7O/c1-14(21(35)29-20-4-2-3-15(25)13-20)28-22-32-23(30-18-9-5-16(26)6-10-18)34-24(33-22)31-19-11-7-17(27)8-12-19/h2-14H,1H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

WINNVBHVLTXLRK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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